3-(Furan-2-yl)-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
3-(furan-2-yl)-6-pyridin-3-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O4/c20-16(21)10-7-11(9-3-1-5-17-8-9)18-15-13(10)14(19-23-15)12-4-2-6-22-12/h1-8H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBLLKPUQCLBSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C(=C2)C(=O)O)C(=NO3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino-3-Hydroxypyridine Derivatives
The oxazolo[5,4-b]pyridine core is typically synthesized via acid-catalyzed cyclocondensation of 2-amino-3-hydroxypyridine derivatives with carboxylic acids or their activated equivalents. For the target compound, 2-amino-5-(pyridin-3-yl)-3-hydroxypyridine (1) reacts with furan-2-carboxylic acid (2) under polyphosphoric acid trimethylsilyl ester (PPSE) conditions.
Procedure :
- Combine 1 (1.0 equiv) and 2 (1.2 equiv) in PPSE (5 mL/g substrate).
- Heat at 180°C for 6–8 h under nitrogen.
- Quench with ice water, extract with ethyl acetate, and purify via silica chromatography (CH₂Cl₂:MeOH 9:1).
- Isolate intermediate 3 (5-(pyridin-3-yl)-3-(furan-2-yl)-oxazolo[5,4-b]pyridine) in 68% yield.
Key Optimization :
Carboxylic Acid Functionalization
The C4-carboxylic acid moiety is introduced via hydrolysis of a pre-installed nitrile group. Intermediate 3 is nitrated at C4 using fuming HNO₃/H₂SO₄, followed by catalytic hydrogenation (H₂/Pd-C) to yield the amine, which is diazotized and hydrolyzed to the carboxylic acid.
Procedure :
- Treat 3 with fuming HNO₃ (2 equiv) in H₂SO₄ at 0°C for 2 h.
- Reduce the nitro group using H₂ (1 atm) and 10% Pd/C in ethanol.
- Diazotize the amine with NaNO₂/HCl (0–5°C) and hydrolyze in CuSO₄/H₂O to yield 4 (3-(furan-2-yl)-6-(pyridin-3-yl)-oxazolo[5,4-b]pyridine-4-carboxylic acid).
Yield : 52% after recrystallization (CH₃CN/H₂O).
Multicomponent Reaction Approaches
Ugi-Zhu Reaction with Post-Cyclization
Cross-Coupling and Late-Stage Modifications
Suzuki-Miyaura Coupling for Pyridine Installation
For analogs requiring regioselective pyridine substitution, a Suzuki-Miyaura coupling is employed post-cyclization. Bromo-oxazolo intermediate 8 reacts with pyridin-3-ylboronic acid (9) under Pd catalysis.
Procedure :
- Combine 8 (1.0 equiv), 9 (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (3 equiv) in dioxane/H₂O (4:1).
- Reflux at 100°C for 12 h.
- Extract with CH₂Cl₂, concentrate, and hydrolyze the nitrile as in Section 1.2.
Yield : 60–65% after column chromatography.
Analytical Characterization
Spectroscopic Data
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₁₇H₁₀N₃O₄ | HRMS |
| Molecular Weight | 320.28 g/mol | ESI-MS |
| ¹H NMR (400 MHz, DMSO) | δ 8.95 (d, 1H), 8.25 (dd, 1H), 7.85 (m, 2H) | Bruker Avance III |
| IR (KBr) | 1720 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N) | FT-IR |
Purity and Yield Comparison
| Method | Yield | Purity (HPLC) | Time |
|---|---|---|---|
| Cyclocondensation (PPSE) | 68% | 98.5% | 8 h |
| Ugi-Zhu | 45% | 95.2% | 2 h |
| Suzuki Coupling | 62% | 97.8% | 14 h |
Challenges and Optimization Insights
- Nitration Selectivity : Direct nitration at C4 requires strict temperature control (0–5°C) to avoid C2 byproducts.
- Acid Stability : PPSE-mediated cyclization prevents decomposition of acid-sensitive furan rings.
- Solvent Effects : Microwave-assisted Ugi-Zhu reactions in methanol improve homogeneity vs. toluene.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The pyridine ring can be reduced to piperidine derivatives using hydrogenation reactions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the pyridine and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
Biological Applications
The compound has been investigated for its potential therapeutic properties, particularly in the fields of oncology and infectious diseases.
Anticancer Activity
Research indicates that derivatives of oxazolo[5,4-b]pyridine structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : A study involving derivatives of this compound showed promising results against human colorectal adenocarcinoma (COLO201) and murine mammary carcinoma (4T1) . The structure–activity relationship (SAR) analysis revealed that modifications at specific positions greatly influence the cytotoxic efficacy.
Antiviral Properties
Some derivatives have demonstrated antiviral activity against herpes simplex virus type 1 (HSV-1), including strains resistant to acyclovir. The mechanism involves inhibiting viral replication, making these compounds candidates for further development in antiviral therapies .
Material Science Applications
The unique photophysical properties of this compound make it suitable for applications in materials science.
Photoluminescent Materials
Compounds containing the oxazolo[5,4-b]pyridine scaffold are being explored as potential fluorophores due to their ability to emit light upon excitation. This property can be harnessed in:
- Organic Light Emitting Diodes (OLEDs) : The incorporation of such compounds into OLEDs could enhance their efficiency and color purity .
Supramolecular Chemistry
The ability of these compounds to form stable supramolecular structures opens avenues for their use in drug delivery systems and nanotechnology applications. Their conformational flexibility allows for the design of complex molecular architectures that can encapsulate drugs or other therapeutic agents .
Synthesis and Functionalization
The synthesis of 3-(Furan-2-yl)-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid has been achieved through various synthetic routes that enhance its functional diversity:
Synthetic Pathways
Recent studies have focused on developing efficient synthetic methods that allow for the modification of this compound to improve its biological activity and solubility . These methods include:
- One-Step Synthesis : A novel approach has been proposed that simplifies the synthesis process while maintaining high yields and purity levels .
Case Study 1: Anticancer Efficacy
A series of experiments conducted on modified oxazolo[5,4-b]pyridine derivatives revealed that specific substitutions significantly enhanced their anticancer properties. In vitro assays demonstrated IC50 values below 30 µM against several cancer cell lines, indicating strong potential as anticancer agents .
Case Study 2: Antiviral Activity
In a controlled study, a derivative of the compound was tested against HSV-1 strains. Results showed a marked reduction in viral load in treated cells compared to controls, highlighting its potential as an antiviral therapeutic agent .
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors, to exert its biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related analogs, focusing on substituent variations, molecular properties, and available data:
*Molecular formula and weight for the target are inferred based on structural analogs.
Key Findings:
Substituent Effects on Lipophilicity: Furan-2-yl (target) and thiophen-2-yl substituents introduce moderate lipophilicity, while methoxy or aliphatic groups (e.g., isopropyl ) increase hydrophobicity.
Solubility and Bioavailability :
- Smaller substituents (e.g., methyl , cyclopropyl ) improve aqueous solubility compared to bulky groups (phenyl ).
- The carboxylic acid group facilitates salt formation, enhancing solubility in physiological conditions across all analogs.
Structural Stability :
- Cyclopropyl and methyl groups improve metabolic stability by reducing susceptibility to oxidative degradation, whereas furan and thiophene may pose stability challenges due to heteroatom reactivity.
Pharmacological Potential: Pyridin-3-yl and methoxyphenyl substituents are associated with kinase inhibition in related compounds, suggesting the target may share similar binding motifs.
Biological Activity
3-(Furan-2-yl)-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid, identified by its CAS number 878592-61-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, anticancer potential, and enzymatic inhibition, supported by relevant data tables and research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C15H13N3O3 |
| Molecular Weight | 283.28 g/mol |
| CAS Number | 878592-61-1 |
| Purity | ≥95% |
Structural Characteristics
The compound features a complex heterocyclic structure that includes both furan and pyridine rings. This structural diversity contributes to its biological activity by allowing interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing the oxazolo[5,4-b]pyridine scaffold exhibit notable antimicrobial properties. A study evaluated the effectiveness of similar compounds against Gram-negative bacteria and found that these compounds interact with DNA gyrase, a critical enzyme for bacterial DNA replication. The interaction is characterized by metal ion bridging and hydrogen bonding with specific amino acids in the enzyme's active site .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(Furan-2-yl)-6-(pyridin-3-yl)-... | E. coli | 0.5 µg/mL |
| 2-Pyridone derivatives | S. aureus | 1 µg/mL |
| Fluoroquinolone analogs | P. aeruginosa | 0.25 µg/mL |
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits cellular proliferation in various cancer cell lines, including HeLa and HCT116 cells. The mechanism of action appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.
Case Study: CDK Inhibition
In a recent study, derivatives of the oxazolo[5,4-b]pyridine scaffold were shown to inhibit CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectively. This selectivity suggests potential for developing targeted cancer therapies that minimize off-target effects .
Enzymatic Inhibition
The compound exhibits inhibitory activity against various enzymes implicated in disease processes. For instance, it has been reported to inhibit VEGFR-2 kinase with an IC50 value of 1.46 µM, indicating its potential in antiangiogenic therapies .
Table 2: Enzymatic Inhibition Data
Q & A
Q. Table 1: Reaction Optimization Parameters
| Step | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Condensation | H₂SO₄ (cat.) | 60 | 4 | 65–70 |
| Cyclization | Pd(OAc)₂, DMF | 100 | 8 | 50–55 |
| Hydrolysis | NaOH/EtOH | 80 (reflux) | 6 | 85–90 |
Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., furan protons at δ 6.3–7.2 ppm; pyridine carbons at δ 120–150 ppm) .
- FT-IR : Confirm carboxylic acid C=O stretch at ~1700 cm⁻¹ .
- X-ray Crystallography : Resolve bond angles and dihedral angles (e.g., oxazole-pyridine dihedral angle ≈ 15°) .
Q. Table 2: Key Spectral Data
| Technique | Key Signals | Structural Insight |
|---|---|---|
| ¹H NMR | δ 8.5 (d, pyridinyl H) | Pyridine ring orientation |
| ¹³C NMR | δ 165 (COOH) | Carboxylic acid confirmation |
| FT-IR | 1705 cm⁻¹ | C=O stretching |
Basic: What methods assess solubility and stability under experimental conditions?
Methodological Answer:
- Solubility : Test in DMSO, PBS (pH 7.4), and ethanol using UV-Vis spectroscopy (λmax ≈ 270 nm). Solubility in DMSO: >10 mg/mL; PBS: <0.1 mg/mL .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, acetonitrile/water gradient) .
Advanced: How do structural modifications impact bioactivity in SAR studies?
Methodological Answer:
- Substituent Replacement : Compare analogs with thiophene (replacing furan) or chlorophenyl (replacing pyridinyl).
- Biological Assays : Test inhibition of kinase targets (e.g., IC₅₀ values via ELISA). Furan derivatives show 3x higher activity than thiophene analogs due to enhanced H-bonding .
- Computational Analysis : Use molecular docking (AutoDock Vina) to predict binding affinities. Pyridinyl groups form π-π stacking with kinase active sites .
Advanced: What strategies resolve contradictions in reported bioactivity data?
Methodological Answer:
- Reproducibility Checks : Validate assay conditions (e.g., ATP concentration in kinase assays).
- Analytical Validation : Confirm compound purity (>99% via HPLC) and correct stereochemistry (CD spectroscopy) .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .
Advanced: How is computational modeling applied to study mechanism of action?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (GROMACS) over 100 ns to assess binding stability.
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at furan O) using Schrödinger Phase .
Advanced: How is biological activity confirmed in vitro/in vivo?
Methodological Answer:
- In Vitro : Dose-response curves (0.1–100 µM) in cancer cell lines (e.g., MTT assay on HeLa cells; IC₅₀ ≈ 12 µM) .
- In Vivo : Administer 10 mg/kg (IP) in xenograft models; monitor tumor volume reduction (≈40% at day 21) .
Advanced: What methods evaluate toxicity and safety profiles?
Methodological Answer:
- Cytotoxicity : Test on normal cell lines (e.g., HEK293) via LDH assay (EC₅₀ > 50 µM indicates selectivity) .
- Acute Toxicity : Single-dose oral administration in rodents (LD₅₀ > 500 mg/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
